molecular formula C12H16BrNO B13311456 N-(4-bromo-3-methylphenyl)oxan-4-amine

N-(4-bromo-3-methylphenyl)oxan-4-amine

Cat. No.: B13311456
M. Wt: 270.17 g/mol
InChI Key: GZCHYDKBBIJGAI-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring with an amine group at the 4-position, substituted by a 4-bromo-3-methylphenyl moiety. This structure combines lipophilic (bromo, methyl) and hydrogen-bonding (amine) groups, making it a candidate for pharmacological studies, particularly in antimicrobial applications . Its molecular formula is C₁₂H₁₆BrNO, with a calculated molecular weight of 270.16 g/mol.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)oxan-4-amine

InChI

InChI=1S/C12H16BrNO/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

GZCHYDKBBIJGAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCOCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)oxan-4-amine typically involves the reaction of 4-bromo-3-methylaniline with oxirane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)oxan-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)oxan-4-amine is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the oxan-4-amine moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Structural and Functional Differences:

The 3-bromo-4-chlorophenyl derivative includes a halogenated aryl group but differs in substitution pattern and linker (CH₂ vs. direct N-aryl bond), which may alter pharmacokinetics.

Core Heterocycle :

  • Oxane (tetrahydropyran) provides a six-membered oxygen-containing ring with conformational flexibility, whereas dihydrooxazine introduces a nitrogen atom in the ring, altering electronic properties and hydrogen-bonding capacity.

Biological Activity

N-(4-bromo-3-methylphenyl)oxan-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol

The presence of the bromine atom and the oxanamine moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's mechanism of action includes:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as alkaline phosphatase (ALP), which plays a critical role in various physiological processes. The compound acts as a competitive inhibitor, with an IC50 value of approximately 1.469 µM, indicating its potency in enzyme inhibition .
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against multidrug-resistant strains, such as XDR-Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values for various derivatives range from 6.25 mg/mL to 50 mg/mL, suggesting varying degrees of efficacy against bacterial pathogens .
  • Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, potentially through pathways involving apoptosis and cell cycle regulation.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target/Organism MIC (mg/mL) IC50 (µM) Notes
AntibacterialXDR-Salmonella Typhi6.25 - 50-Effective against resistant strains
Enzyme InhibitionAlkaline Phosphatase-1.469 ± 0.02Competitive inhibitor
AnticancerVarious cancer cell lines--Potential apoptotic effects observed

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study focusing on the antibacterial properties of various derivatives of this compound, it was found that the most potent derivative had an MIC of 6.25 mg/mL against XDR-Salmonella Typhi, highlighting its potential as a therapeutic agent against resistant infections .
  • Enzyme Kinetics : Kinetic studies revealed that the compound acts as a competitive inhibitor for alkaline phosphatase, which is crucial for understanding its pharmacological profile and potential applications in treating diseases where ALP is implicated .
  • Molecular Docking Studies : Docking studies indicated strong binding interactions between this compound and target proteins, with favorable binding energies suggesting its efficacy as a lead compound for drug development .

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